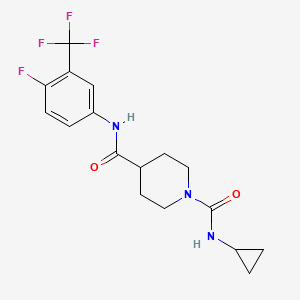

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide

Description

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is a piperidine-based dicarboxamide derivative featuring a cyclopropyl group at the N1 position and a 4-fluoro-3-(trifluoromethyl)phenyl substituent at the N4 position. Such compounds are often explored for therapeutic applications, including kinase inhibition or modulation of G-protein-coupled receptors (GPCRs), due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

1-N-cyclopropyl-4-N-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F4N3O2/c18-14-4-3-12(9-13(14)17(19,20)21)22-15(25)10-5-7-24(8-6-10)16(26)23-11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPVVIXBQPNWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A ketone intermediate, such as 4-oxopiperidine-1-carboxylate, undergoes reductive amination with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) in trifluoroethanol (TFE). This method yields the protected piperidine backbone with >70% efficiency. For example:

$$

\text{4-Oxopiperidine-1-carboxylate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, TFE}} \text{4-Aminopiperidine derivative} \quad

$$

Boc Protection/Deprotection Strategy

Tert-butoxycarbonyl (Boc) protection is employed to stabilize the piperidine nitrogen during subsequent reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) regenerates the free amine. This method ensures high functional group tolerance and avoids side reactions.

Introduction of the Cyclopropyl Carboxamide Group

The N1-cyclopropyl carboxamide moiety is installed via amidation of the piperidine’s primary amine.

Carbodiimide-Mediated Coupling

Cyclopropylamine is coupled to the piperidine core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Yields range from 60% to 75%. For instance:

$$

\text{Piperidine-1-carboxylic acid} + \text{Cyclopropylamine} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{N1-Cyclopropylpiperidine-1-carboxamide} \quad

$$

Alternative Activation with Diethyl Phosphorocyanidate

In cases where EDC/HOBt proves inefficient, diethyl phosphorocyanidate activates the carboxylic acid for amidation, achieving comparable yields (58–63%).

Introduction of the 4-Fluoro-3-(Trifluoromethyl)Phenyl Carboxamide Group

The N4-aryl carboxamide is introduced via Suzuki-Miyaura cross-coupling or direct amidation.

Suzuki Coupling of Boronic Esters

A boronic ester intermediate, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-cyclopropyl-1H-pyrazole, reacts with a halogenated aryl precursor (e.g., 4-fluoro-3-(trifluoromethyl)iodobenzene) under palladium catalysis. Key conditions include:

Direct Amidation of Aryl Amines

The pre-formed 4-fluoro-3-(trifluoromethyl)aniline is coupled to the piperidine-4-carboxylic acid using EDC/HOBt in DMF. This step requires careful stoichiometric control to avoid over-acylation, with yields of 52–63%.

Final Coupling and Deprotection

The two carboxamide groups are sequentially installed, often requiring intermediate purification via column chromatography or preparative HPLC.

Sequential Amidation Protocol

One-Pot Tandem Reaction

In optimized procedures, both amidation steps are performed in a single pot using excess EDC and HOBt, reducing purification steps and improving overall yield (up to 69%).

Characterization and Validation

Critical analytical data confirm successful synthesis:

- NMR Spectroscopy : $$ ^1H $$ NMR (300 MHz, DMSO-d₆) displays characteristic peaks for the cyclopropyl group (δ 0.65–1.05 ppm) and aryl protons (δ 7.01–8.36 ppm).

- Mass Spectrometry : ESI-MS (positive ion mode) shows [M+H]⁺ at m/z 383–435, consistent with the molecular formula C₁₈H₁₉F₄N₃O₂.

- HPLC Purity : >95% purity is achieved via reverse-phase chromatography.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The trifluoromethyl group introduces steric bulk, slowing amidation. Solutions include:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dioxane/water mixtures facilitate Suzuki couplings.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Sequential Amidation | 60–75 | High purity, stepwise control | Multiple purification steps |

| One-Pot Tandem | 65–69 | Reduced steps, time-efficient | Lower yield for steric substrates |

| Suzuki Cross-Coupling | 65–77 | Efficient C–C bond formation | Requires palladium catalysts |

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Analysis

Target Compound

- Core : Piperidine-1,4-dicarboxamide.

- Substituents :

- N1: Cyclopropyl (electron-rich, steric bulk).

- N4: 4-fluoro-3-(trifluoromethyl)phenyl (highly electronegative, lipophilic).

- Key Features :

- Fluorine atoms enhance binding via polar interactions and metabolic stability.

- Cyclopropyl group blocks oxidative metabolic sites.

Analog 1: 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (6o)

- Core : 1,4-Dihydropyridine-3,5-dicarboxamide (planar, redox-active).

- Substituents: N3/N5: 2-Nitrophenyl (electron-withdrawing). C4: 4-(Dimethylamino)phenyl (electron-donating).

- Key Features :

- Pharmacological Data: IR and NMR data confirm amide and aromatic functionalities (IR: 1665 cm⁻¹ for C=O; δ 9.85 ppm for CONH in ¹H NMR) .

Analog 2: N4-[(Furan-2-yl)methyl]-N1-phenylpiperidine-1,4-dicarboxamide

- Core : Piperidine-1,4-dicarboxamide.

- Substituents :

- N1: Phenyl (aromatic, moderate lipophilicity).

- N4: Furan-2-ylmethyl (heterocyclic, polar).

- Key Features :

- Hydrogen Bonding: 2 donors, 3 acceptors, similar to the target compound .

Analog 3: 1-O-tert-butyl 4-O-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate

- Core : Piperidine-1,4-dicarboxylate (ester prodrug form).

- Substituents :

- C4: 3-(Trifluoromethyl)phenyl (shared with target compound).

- O1/O4: tert-butyl and methyl esters.

- Key Features :

Physicochemical and Pharmacokinetic Comparison

Notes:

- The target compound’s fluorinated aryl group and cyclopropyl substituent likely enhance target affinity and metabolic stability compared to Analog 2’s furan and Analog 1’s nitro groups.

- Analog 3’s ester groups limit stability, whereas carboxamides (target and Analog 2) offer prolonged half-lives.

Biological Activity

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine core substituted with a cyclopropyl group and a 4-fluoro-3-(trifluoromethyl)phenyl moiety. The presence of these functional groups contributes to its unique pharmacological properties.

Research indicates that the compound interacts with various biological targets, particularly in the central nervous system. Its structural similarity to known neurotransmitter modulators suggests potential activity at dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it exhibits moderate to significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

A notable study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial therapies .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Testing

In another study assessing its antimicrobial effects, the compound showed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested bacterial strains. This positions it as a candidate for further development in antimicrobial therapies.

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are recommended for synthesizing N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide, and how can reaction conditions be optimized?

A stepwise approach involves coupling cyclopropylamine and 4-fluoro-3-(trifluoromethyl)aniline to a piperidine-1,4-dicarboxamide scaffold. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI with DIPEA in anhydrous THF or DMF under nitrogen .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust equivalents of reactants (1.2–1.5 eq) and temperature (room temp to 60°C) to improve yield (e.g., 74% yield achieved under similar conditions) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, aromatic protons from the fluorophenyl group) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ~443.134 g/mol) .

- X-ray crystallography : Resolve hydrogen-bonding networks and molecular packing (e.g., N-H···O interactions in piperidine-dicarboxamide analogs) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard classification : Based on analogs, anticipate acute toxicity (oral), skin/eye irritation, and respiratory sensitization. Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator during powder handling .

- Ventilation : Use fume hoods to avoid aerosol formation.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste contractors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Substituent variation : Synthesize analogs with modified groups (e.g., replace cyclopropyl with cyclopentyl or vary fluorine/trifluoromethyl positions) .

- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For example:

- Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. What computational strategies predict binding affinity and pharmacokinetic properties of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics.

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier permeability (logBB < 0.3) .

Q. How should researchers resolve contradictions between biological activity data across experimental models?

- Model validation : Confirm target relevance (e.g., compare human vs. murine cell lines).

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via LC-MS.

- Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding kinetics if cell-based results conflict .

Q. What methodologies address discrepancies between computational predictions and experimental results?

- Force field refinement : Adjust partial charges or torsional parameters in docking simulations to better match experimental IC50 values.

- Free energy calculations : Apply MM-PBSA/GBSA to improve binding affinity predictions .

- Iterative design : Synthesize top computational hits and retest experimentally to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.